molecular formula C33H26O10 B595561 2,3-Dihydroheveaflavone CAS No. 110382-42-8

2,3-Dihydroheveaflavone

Cat. No.: B595561
CAS No.: 110382-42-8
M. Wt: 582.561
InChI Key: BZHLYSWNQTVRDR-MHZLTWQESA-N
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Description

2,3-Dihydroheveaflavone is a natural product that belongs to the class of flavonoids. It is known for its complex molecular structure and significant biological activities. This compound is primarily isolated from the heartwoods of Podocarpus macrophyllus and has been the subject of various scientific studies due to its potential therapeutic applications .

Mechanism of Action

2,3-Dihydroheveaflavone: is a flavonoid, a class of polyphenolic phytochemicals found in fruits, nuts, and vegetables. While its specific targets may vary, flavonoids, in general, exhibit anti-inflammatory and anticancer activities. They interact with multiple genes and pathways, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroheveaflavone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of flavanone derivatives, which undergo cyclization in the presence of acidic or basic catalysts to form the desired flavonoid structure. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as the heartwoods of Podocarpus macrophyllus. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the pure compound. The scalability of this method makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroheveaflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted flavonoid derivatives, which can have different biological activities and properties .

Scientific Research Applications

2,3-Dihydroheveaflavone has a wide range of scientific research applications:

Comparison with Similar Compounds

2,3-Dihydroheveaflavone is compared with other similar flavonoids, highlighting its unique properties:

Properties

IUPAC Name

5-hydroxy-8-[2-hydroxy-5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)26-14-24(37)32-25(38)15-28(41-3)30(33(32)43-26)20-10-17(6-9-21(20)34)27-13-23(36)31-22(35)11-19(40-2)12-29(31)42-27/h4-12,14-15,27,34-35,38H,13H2,1-3H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHLYSWNQTVRDR-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100350
Record name (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110382-42-8
Record name (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110382-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2,3-Dihydro-5-hydroxy-2-[4-hydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]phenyl]-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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